N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]ethanamine hydrochloride
Overview
Description
“N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]ethanamine hydrochloride” is a chemical compound with the CAS Number: 1269104-94-0. It has a molecular weight of 189.69 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H15N3.ClH/c1-3-9-5-8-6-10-11(4-2)7-8;/h6-7,9H,3-5H2,1-2H3;1H . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a 3D structure for further analysis.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature .Scientific Research Applications
Analgesic and Local Anesthetic Properties
N-substituted pyrazole derivatives, including compounds structurally related to N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]ethanamine hydrochloride, have been investigated for their potential local anesthetic and analgesic activities. Research indicates that some of these compounds exhibit significant local anesthetic, analgesic, and in vitro platelet antiaggregating activities. This suggests potential applications in pain management and as a local anesthetic (Bruno et al., 1994).
Metal Complex Formation and Coordination Chemistry
Low symmetry pyrazole-based ligands, which include structures like this compound, have been prepared and studied for their ability to form metal complexes. These studies reveal important insights into coordination chemistry, particularly in the formation of metal complexes with cobalt, zinc, and copper. Such research is crucial for advancing the field of coordination chemistry and its applications in various scientific domains (Cubanski et al., 2013).
Antimicrobial Activities
Compounds structurally similar to this compound have been synthesized and tested for their antimicrobial properties. These studies have shown that such compounds can be effective against a range of pathogenic bacteria, indicating potential applications in developing new antimicrobial agents (Asif et al., 2021).
Inhibitor Adsorption in Corrosion Prevention
Research has been conducted on the use of bipyrazole derivatives, similar in structure to this compound, as corrosion inhibitors. These studies have shown that these compounds can effectively inhibit corrosion in metal systems, particularly in acidic environments. This suggests potential industrial applications in the field of corrosion prevention (Bouklah et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have shown significant activity on kinases , suggesting that this compound may also target similar proteins
Mode of Action
Based on the structure and properties of similar compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .
Biochemical Pathways
If it indeed targets kinases as suggested, it could potentially affect a wide range of cellular processes, including cell growth, differentiation, and apoptosis .
Result of Action
Similar compounds have shown antipromastigote activity , suggesting that this compound may also have potential therapeutic effects.
Properties
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3.ClH/c1-3-9-5-8-6-10-11(4-2)7-8;/h6-7,9H,3-5H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWHKNNSXXRRCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CN(N=C1)CC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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